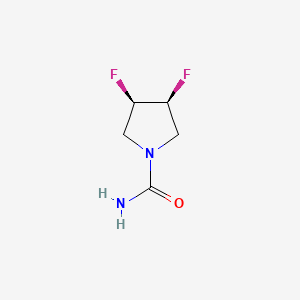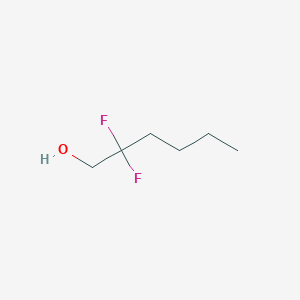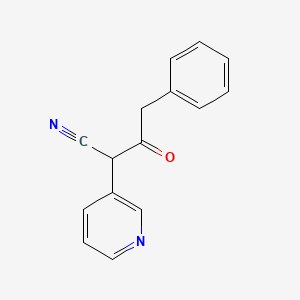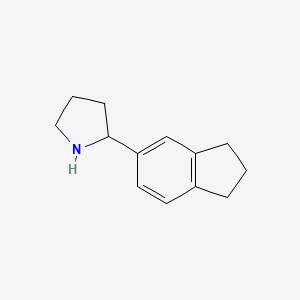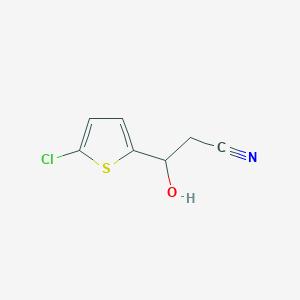
3-(5-Chlorothiophen-2-yl)-3-hydroxypropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-Chlorothiophen-2-yl)-3-hydroxypropanenitrile is a chemical compound that features a thiophene ring substituted with a chlorine atom at the 5-position and a hydroxypropanenitrile group at the 3-position. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic electronics due to their unique electronic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chlorothiophen-2-yl)-3-hydroxypropanenitrile typically involves the functionalization of thiophene derivatives. One common method is the condensation reaction, such as the Gewald reaction, which involves the reaction of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide .
Industrial Production Methods
Industrial production methods for thiophene derivatives often involve catalytic processes using nickel or palladium-based systems. These methods are designed to be efficient and scalable, allowing for the production of large quantities of the compound with high purity .
Análisis De Reacciones Químicas
Types of Reactions
3-(5-Chlorothiophen-2-yl)-3-hydroxypropanenitrile can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(5-Chlorothiophen-2-yl)-3-hydroxypropanenitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other electronic materials
Mecanismo De Acción
The mechanism of action of 3-(5-Chlorothiophen-2-yl)-3-hydroxypropanenitrile involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The nitrile and hydroxy groups can form hydrogen bonds with biological molecules, enhancing the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
5-Chlorothiophene-2-carboxylic acid: Another thiophene derivative with similar electronic properties.
2,5-Dimethylthiophene: A thiophene derivative with different substituents that affect its reactivity and applications.
Uniqueness
3-(5-Chlorothiophen-2-yl)-3-hydroxypropanenitrile is unique due to the presence of both a chlorine atom and a hydroxypropanenitrile group, which confer distinct electronic and steric properties. These features make it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C7H6ClNOS |
|---|---|
Peso molecular |
187.65 g/mol |
Nombre IUPAC |
3-(5-chlorothiophen-2-yl)-3-hydroxypropanenitrile |
InChI |
InChI=1S/C7H6ClNOS/c8-7-2-1-6(11-7)5(10)3-4-9/h1-2,5,10H,3H2 |
Clave InChI |
XXNNPTMMLZFRCR-UHFFFAOYSA-N |
SMILES canónico |
C1=C(SC(=C1)Cl)C(CC#N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Tert-butoxy)carbonyl]-1-cyclopropyl-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid](/img/structure/B13599606.png)
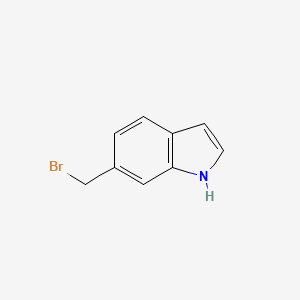
![2-Oxatricyclo[3.3.1.1,3,7]decane-1-carbaldehyde](/img/structure/B13599616.png)
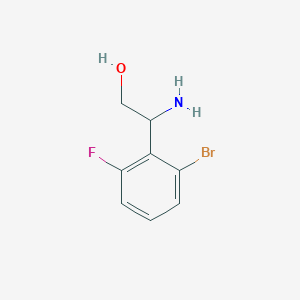
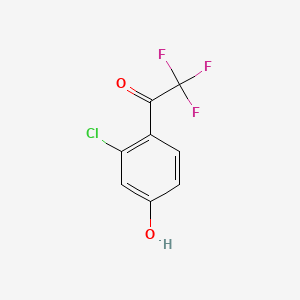
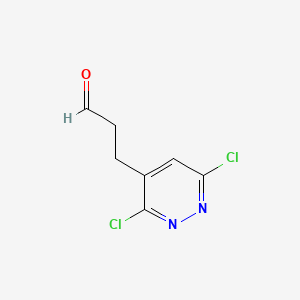
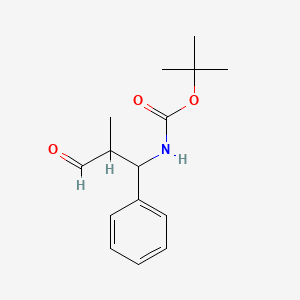

![9-Oxa-1-azadispiro[3.1.5^{6}.1^{4}]dodecane](/img/structure/B13599643.png)
